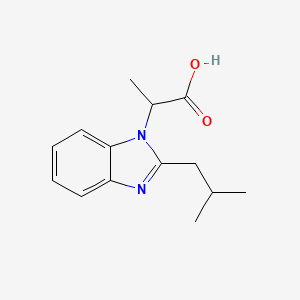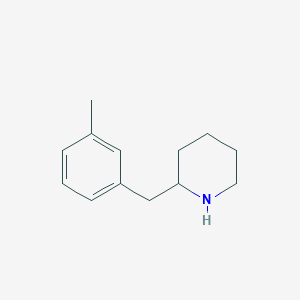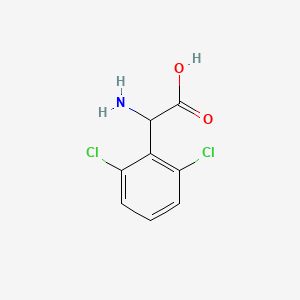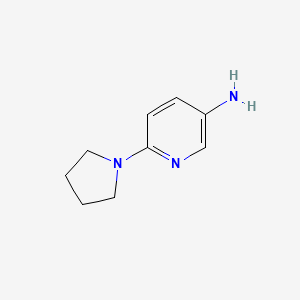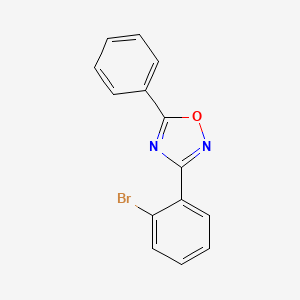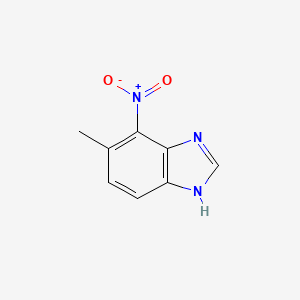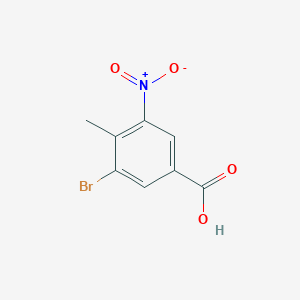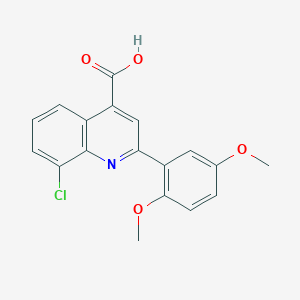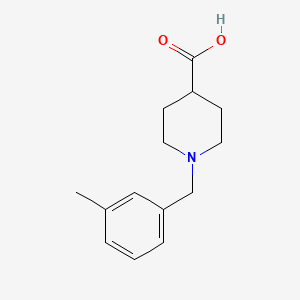
1-(2-Isopropoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of complexes with metals or the introduction of protecting groups. For instance, a Eu3+ complex with 1-(2,6-dihydroxyphenyl)ethanone has been synthesized and characterized by various spectroscopic methods . Another study introduces a new photoremovable protecting group for carboxylic acids using 1-[2-(2-hydroxyalkyl)phenyl]ethanone . These methods could potentially be adapted for the synthesis of 1-(2-Isopropoxyphenyl)ethanone by substituting the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of phenyl ethanone derivatives has been extensively studied using computational methods. For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been confirmed by single-crystal XRD and characterized by various physicochemical techniques . The geometry optimization and vibrational wavenumbers of similar compounds have been computed using density functional theory (DFT) . These studies provide a framework for understanding the molecular structure of 1-(2-Isopropoxyphenyl)ethanone.
Chemical Reactions Analysis
The reactivity of phenyl ethanone derivatives can be inferred from their interaction with other molecules. The molecular docking study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone with kinesin spindle protein suggests potential inhibitory activity . Similarly, the photorelease of protected acids using a photoremovable protecting group derived from phenyl ethanone indicates the compound's reactivity under light exposure . These findings could be relevant to the reactivity of 1-(2-Isopropoxyphenyl)ethanone in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl ethanone derivatives are closely related to their molecular structure. The Eu3+ complex with 1-(2,6-dihydroxyphenyl)ethanone exhibits luminescence and the dynamics of excited states depopulation have been studied . The vibrational and structural observations of related compounds provide insights into their stability and electronic properties . The crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone reveals a hydrogen-bonded supramolecular network, which could influence the physical properties of similar compounds . These studies help in predicting the properties of 1-(2-Isopropoxyphenyl)ethanone.
Applications De Recherche Scientifique
Photoremovable Protecting Group for Carboxylic Acids
1-(2-Isopropoxyphenyl)ethanone and its derivatives have been utilized as a photoremovable protecting group for carboxylic acids. This application is significant in organic synthesis where controlled release of protected compounds is required. The protected compound releases the acid with high efficiency upon photolysis, showing its potential in various chemical syntheses (Atemnkeng et al., 2003).
Lignin Degradation
Derivatives of 1-(2-Isopropoxyphenyl)ethanone have been studied in the context of lignin degradation. These studies explore the breakdown mechanisms of phenolic beta-1 lignin substructure model compounds, providing insights into the biodegradation of lignin, a major component of plant biomass (Kawai et al., 1988).
Fluorescent On-Off Probes
In 2019, researchers developed a BODIPY-based fluorescent on-off probe utilizing 1-(2-Hydroxyphenyl)ethanone. This probe demonstrates high selectivity and sensitivity to H2S, indicating its potential application in studying the effects of H2S in biological systems (Fang et al., 2019).
Molecular Docking and Antimicrobial Properties
1-(2-Hydroxy-5-Methyl Phenyl)Ethanone, a related compound, has been investigated for its binding efficacy with proteins in Staphylococcus aureus. This study is significant in the realm of antimicrobial research, showcasing the potential of such compounds in drug discovery (Sri Satya et al., 2022).
Synthesis of Heterocycles
The compound has been used in synthesizing various heterocycles, like isoflavone, isoxazole, and pyrazoles. This research is vital in the field of organic chemistry and pharmaceuticals, as these heterocycles form the basis of many drugs and organic materials (Moskvina et al., 2015).
X-Ray Structure and Surface Analyses
The x-ray structure, surface analyses, and spectroscopic characterization of 1-(2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone have been explored. Such studies are crucial in understanding the structural and electronic properties of these compounds, which have implications in materials science and drug design (Inkaya et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-propan-2-yloxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKLYHKKDVPRAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400068 |
Source


|
| Record name | 1-(2-isopropoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isopropoxyphenyl)ethanone | |
CAS RN |
70201-54-6 |
Source


|
| Record name | 1-(2-isopropoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

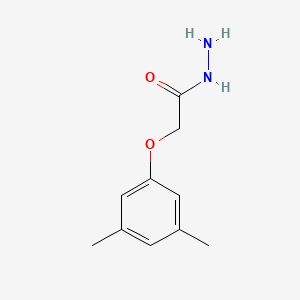
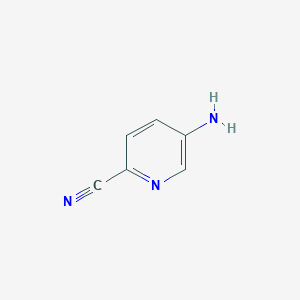
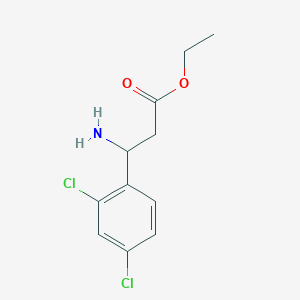
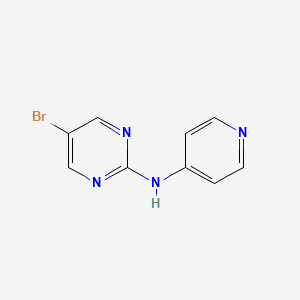
![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)
